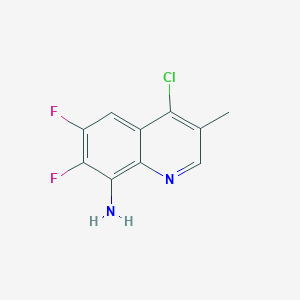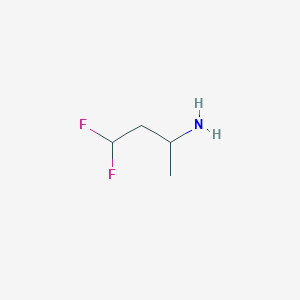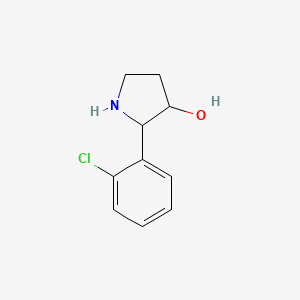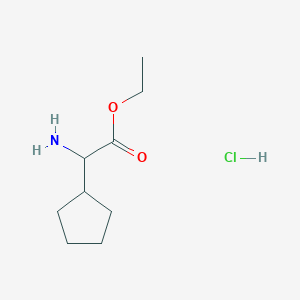![molecular formula C17H27N3O4 B13232986 tert-Butyl N-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate](/img/structure/B13232986.png)
tert-Butyl N-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate: is a complex organic compound that features a unique combination of functional groups, including a tert-butyl carbamate, a cyclopropyl-substituted oxadiazole, and a hydroxycyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common approach includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the cyclopropyl group and the hydroxycyclohexyl moiety. The final step involves the protection of the amine group with a tert-butyl carbamate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the cyclohexyl moiety can undergo oxidation to form a ketone.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield various reduced products.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, this compound can be used to study the interactions of oxadiazole-containing molecules with biological targets, such as enzymes or receptors.
Medicine: The unique structure of this compound makes it a potential candidate for drug development, particularly for targeting specific pathways or receptors in the body.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The oxadiazole ring and the hydroxy group are likely to play key roles in these interactions.
Comparison with Similar Compounds
- tert-Butyl (3-phenyl-1,2,4-oxadiazol-5-yl)methylcarbamate
- tert-Butyl (3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methylcarbamate
- tert-Butyl (3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methylcarbamate
Uniqueness: The presence of the cyclopropyl group and the hydroxycyclohexyl moiety distinguishes tert-Butyl N-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate from other similar compounds. These functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H27N3O4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
tert-butyl N-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C17H27N3O4/c1-16(2,3)23-15(21)18-12-5-4-8-17(22,9-12)10-13-19-14(20-24-13)11-6-7-11/h11-12,22H,4-10H2,1-3H3,(H,18,21) |
InChI Key |
YPQWVBKAZVAIJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)(CC2=NC(=NO2)C3CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile](/img/structure/B13232915.png)
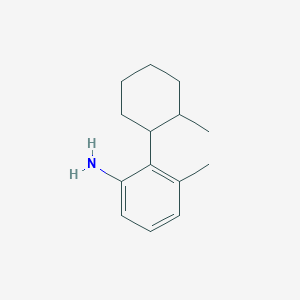
![({[4-(Bromomethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13232918.png)
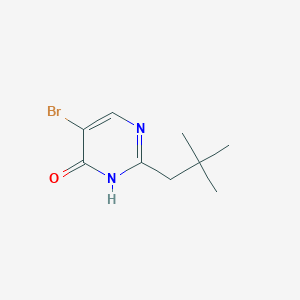

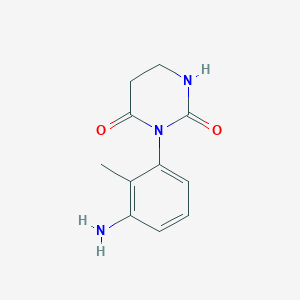
amine](/img/structure/B13232938.png)
![2-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13232940.png)
